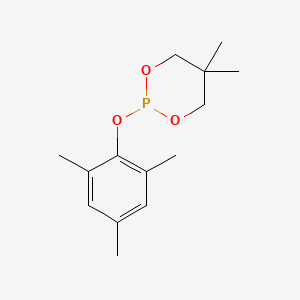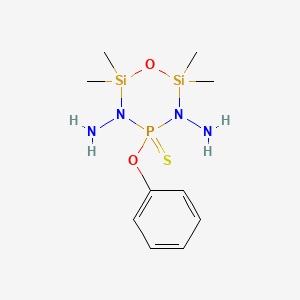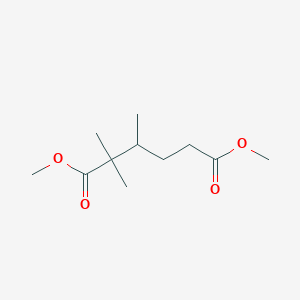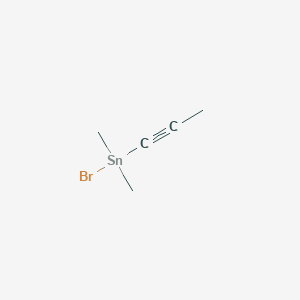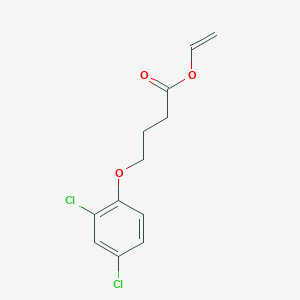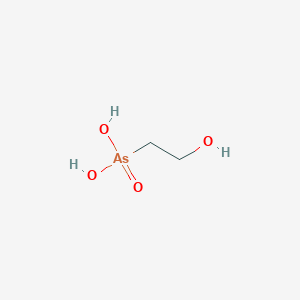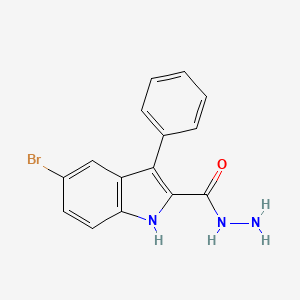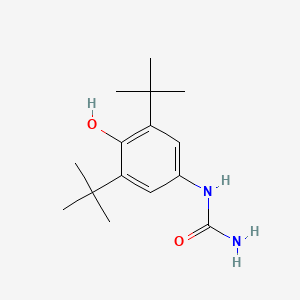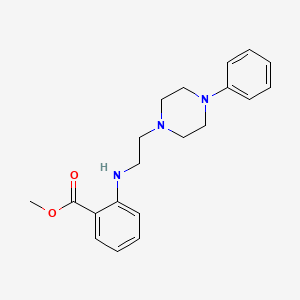
Benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a piperazine ring through an ethylamine chain, with a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester typically involves multiple steps. One common method starts with the preparation of 4-phenylpiperazine, which is then reacted with ethylamine to form the intermediate compound. This intermediate is subsequently reacted with benzoic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid and are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds such as methyl benzoate and ethyl benzoate share structural similarities.
Piperazine derivatives: Compounds like 1-phenylpiperazine and 4-methylpiperazine are structurally related.
Uniqueness
Benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester is unique due to its combination of a benzoic acid moiety with a piperazine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
65883-70-7 |
|---|---|
Fórmula molecular |
C20H25N3O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
methyl 2-[2-(4-phenylpiperazin-1-yl)ethylamino]benzoate |
InChI |
InChI=1S/C20H25N3O2/c1-25-20(24)18-9-5-6-10-19(18)21-11-12-22-13-15-23(16-14-22)17-7-3-2-4-8-17/h2-10,21H,11-16H2,1H3 |
Clave InChI |
YHMQEQWYLZSQFX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NCCN2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


